Deltorphin II, ile(5,6)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

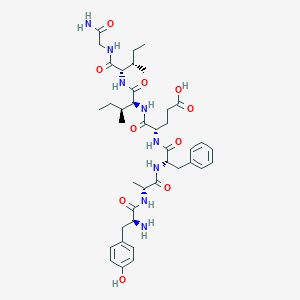

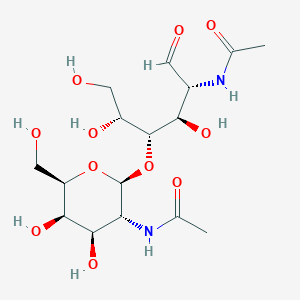

Deltorphin II, Ile(5,6)- is a heptapeptide that is highly selective for delta-opioid receptors. This compound is derived from amphibian skin and has shown significant potential in various pharmacological applications due to its high affinity and selectivity for delta-opioid receptors .

準備方法

Synthetic Routes and Reaction Conditions: Deltorphin II, Ile(5,6)- can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed to protect the amino groups during synthesis. The coupling reactions are typically mediated by diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation .

Industrial Production Methods: While industrial-scale production of Deltorphin II, Ile(5,6)- is not widely reported, the solid-phase peptide synthesis method can be scaled up for larger quantities. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation .

化学反応の分析

Types of Reactions: Deltorphin II, Ile(5,6)- primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

Coupling Reagents: Diisopropylcarbodiimide (DIPCDI), 1-hydroxybenzotriazole (HOBt)

Protecting Groups: Fluorenylmethoxycarbonyl (Fmoc)

Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin.

Major Products: The major product of these reactions is the fully synthesized Deltorphin II, Ile(5,6)- peptide, which can be further purified using high-performance liquid chromatography (HPLC).

科学的研究の応用

Deltorphin II, Ile(5,6)- has been extensively studied for its potential therapeutic applications. Some of the key areas include:

Antidepressant Effects: Studies have shown that Deltorphin II, Ile(5,6)- can exhibit antidepressant-like effects by activating delta-opioid receptors in the brain.

Neuroprotection: Research indicates that Deltorphin II, Ile(5,6)- may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

作用機序

Deltorphin II, Ile(5,6)- exerts its effects by selectively binding to delta-opioid receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This ultimately leads to hyperpolarization of neurons and reduced neurotransmitter release, contributing to its analgesic and antidepressant effects .

Similar Compounds:

Deltorphin I: Another heptapeptide with high selectivity for delta-opioid receptors.

Dynorphin A: A peptide that primarily targets kappa-opioid receptors but has some affinity for delta-opioid receptors.

Enkephalins: Pentapeptides that bind to both mu- and delta-opioid receptors.

Uniqueness: Deltorphin II, Ile(5,6)- is unique due to its high selectivity and affinity for delta-opioid receptors, which makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other opioid peptides .

特性

CAS番号 |

138166-93-5 |

|---|---|

分子式 |

C40H58N8O10 |

分子量 |

810.9 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |

InChIキー |

GNHBZJKRUQINTM-ZWALSDIESA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

その他のCAS番号 |

138166-93-5 |

配列 |

YAFEIIG |

同義語 |

(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)

![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)